

Neuroprotective Effects of Diallyl Disulfide in Disease Models: A Technical Guide

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Compound of Interest		
Compound Name:	Diallyl Disulfide	
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Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) and is a key contributor to its characteristic aroma and medicinal properties. In recent years, a growing body of preclinical research has highlighted the neuroprotective potential of DADS across a spectrum of neurological and neurodegenerative disease models. This technical guide provides an in-depth overview of the current understanding of DADS's neuroprotective mechanisms, with a focus on its effects in models of neuropathic pain, Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Detailed experimental protocols for key in vitro and in vivo models are provided, along with a summary of quantitative data from relevant studies. Furthermore, this guide visualizes the core signaling pathways modulated by DADS, offering a valuable resource for researchers and drug development professionals exploring its therapeutic potential.

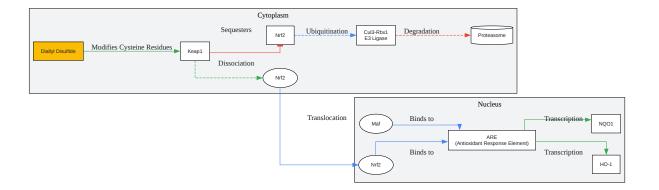
Mechanisms of Neuroprotection

Diallyl disulfide exerts its neuroprotective effects through a multi-targeted mechanism of action, primarily centered on the modulation of oxidative stress, inflammation, and apoptosis. The key signaling pathways implicated in these effects include the Nrf2/Keap1 pathway, the PI3K/Akt pathway, and the inhibition of GSK-3β.

Nrf2/Keap1 Signaling Pathway



The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. DADS has been shown to activate the Nrf2 pathway by modifying cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[1][2][3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The upregulation of these genes enhances the cellular defense against oxidative stress, a common pathological feature in many neurodegenerative diseases.



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DADS-mediated activation of the Nrf2 signaling pathway.

PI3K/Akt Signaling Pathway



The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. **Diallyl disulfide** has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[4][5] Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad (Bcl-2-associated death promoter). Phosphorylation of Bad prevents its binding to the anti-apoptotic protein Bcl-2, thereby promoting cell survival.[6][7][8] Furthermore, activated Akt can also inhibit the activity of Glycogen Synthase Kinase 3β (GSK-3β), another key player in apoptotic pathways.



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